molecular formula C28H58NO7P B13383609 (2-Hydroxy-3-icosanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

(2-Hydroxy-3-icosanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B13383609
M. Wt: 551.7 g/mol
InChI Key: UATOAILWGVYRQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Hydroxy-3-icosanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound that belongs to the class of phosphocholines This compound is characterized by its unique structure, which includes a long-chain fatty acid esterified to a glycerol backbone, and a phosphocholine head group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-3-icosanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of icosanoic acid with a glycerol derivative, followed by the introduction of the phosphocholine group. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing advanced techniques such as continuous flow reactors to optimize reaction efficiency and scalability. The purification of the final product is achieved through methods like chromatography and crystallization to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-3-icosanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of different derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(2-Hydroxy-3-icosanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and phosphorylation reactions.

    Biology: Plays a role in cell membrane structure and function, serving as a model for studying lipid-protein interactions.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of metabolic disorders.

    Industry: Utilized in the formulation of pharmaceuticals, cosmetics, and as an emulsifying agent in various products.

Mechanism of Action

The mechanism of action of (2-Hydroxy-3-icosanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with cell membranes and proteins. The compound’s phosphocholine head group can interact with membrane phospholipids, affecting membrane fluidity and signaling pathways. Additionally, it may target specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Hydroxy-3-icosanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific fatty acid chain length and structure, which confer distinct properties and potential applications. Its ability to interact with cell membranes and proteins in a specific manner makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2-hydroxy-3-icosanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H58NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)34-25-27(30)26-36-37(32,33)35-24-23-29(2,3)4/h27,30H,5-26H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATOAILWGVYRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H58NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.